molecular formula C14H18N2O3S2 B2892009 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 349540-21-2

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B2892009
CAS No.: 349540-21-2
M. Wt: 326.43
InChI Key: OOOUIYLEOQPRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a benzothiazole derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole ring and a dimethyl-substituted butanamide group at the 2-position. The methylsulfonyl group is a strong electron-withdrawing moiety, which can enhance hydrogen-bonding interactions with biological targets, while the branched butanamide chain may influence steric bulk and lipophilicity .

Properties

IUPAC Name

2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(21(4,18)19)8-11(10)20-13/h6-8H,5H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOUIYLEOQPRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Coupling Methods

Method Solvent Temperature (°C) Yield (%) Purity (%)
DCC/DMAP Tetrahydrofuran 60–85 92 98
HATU-Mediated Acetonitrile 25 88 97
EDC/HOBt Dichloromethane 0–5 78 95

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylacetamide and dimethylformamide enhance solubility of intermediates but complicate downstream purification. Tetrahydrofuran and acetonitrile strike a balance between reactivity and ease of removal, particularly in large-scale processes.

Temperature and Time

Exothermic amidation necessitates gradual reagent addition to maintain temperatures below 70°C. Prolonged heating (>24 hours) risks sulfonyl group hydrolysis, whereas shorter durations (8–12 hours) under reflux optimize yield.

Catalytic Additives

Incorporation of cesium fluoride accelerates cyclization rates by 40% through stabilization of transition states. Similarly, molecular sieves (3Å) mitigate moisture-induced side reactions during acylation.

Analytical Characterization

Post-synthesis validation employs a suite of techniques:

  • NMR Spectroscopy : Distinct singlet at δ 3.12 ppm (methylsulfonyl protons) and triplet at δ 1.08 ppm (dimethylbutanamide CH3).
  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : Molecular ion peak at m/z 342.1 [M+H]+ corroborates the formula C14H19N2O3S2.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors recyclable solvents like ethanol or isopropanol, reducing waste disposal costs. Patent US10544189B2 details a closed-loop system recovering >95% of acetonitrile via fractional distillation.

Challenges and Mitigation Strategies

Challenge Cause Solution
Low Amidation Yield Steric hindrance at C2 position Ultrasonication during coupling
Sulfonyl Group Hydrolysis Prolonged heating Microwave-assisted synthesis
Crystallization Issues Polymorphism Seeding with pure crystals

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the butanamide moiety can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole ring system is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinally, compounds containing the benzothiazole moiety have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, making it a candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole ring and the amide side chain. These modifications critically impact physicochemical properties, target binding, and bioactivity.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name Substituents (Benzothiazole Position 6) Amide Side Chain Biological Target Key Findings
2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide -SO₂CH₃ 2,2-dimethylbutanamide Potential COX-2/CK-1δ Methylsulfonyl enhances polarity; dimethylbutanamide may reduce flexibility .
4-(4-Chloro-2-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide (CAS 309951-12-0) -SO₂CH₃ 4-(4-chloro-2-methylphenoxy)butanamide Not reported Phenoxy group increases lipophilicity; potential for enhanced membrane permeability .
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) -CF₃ 2-(3,4,5-trimethoxyphenyl)acetamide CK-1δ Trifluoromethyl (-CF₃) improves metabolic stability; high inhibitory activity (pIC₅₀ = 7.8) .
N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide -OCH₂CH₃ Butanamide Not reported Ethoxy group is electron-donating, reducing hydrogen-bonding capacity vs. -SO₂CH₃ .
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives -SO₂CH₃ (on phenyl ring) Varied aliphatic amines COX-2 Methylsulfonyl is critical for COX-2 selectivity; substituents at C-5 modulate potency .

Physicochemical and Computational Insights

  • Lipophilicity : Methylsulfonyl (-SO₂CH₃) increases polarity (logP ~1.5–2.0) compared to trifluoromethyl (-CF₃, logP ~2.5–3.0) or ethoxy (-OCH₂CH₃, logP ~2.0–2.5), impacting solubility and membrane permeability .
  • QSAR/DFT Studies : Substituent electronic properties (e.g., electron-withdrawing -SO₂CH₃ vs. -CF₃) influence charge distribution and binding interactions. For example, -SO₂CH₃ may enhance hydrogen bonding with kinases or COX-2, while -CF₃ improves hydrophobic interactions .

Biological Activity

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The compound's unique structure incorporates a benzothiazole moiety, which has been associated with various biological activities, including anticancer and anti-inflammatory effects.

  • Chemical Name : this compound
  • Molecular Formula : C14H18N2O3S2
  • CAS Number : 349540-21-2
  • Molecular Weight : 306.43 g/mol

Research indicates that compounds containing a benzothiazole structure can influence various biological pathways. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. Specifically, they may inhibit key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Anticancer Activity

A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated that certain compounds significantly inhibited the growth of human cancer cell lines (A431, A549). The active compound exhibited a concentration-dependent reduction in cell viability and migration while promoting apoptosis .

Cell Line IC50 (µM) Effect
A4311 - 4Inhibition of proliferation
A5491 - 4Induction of apoptosis

In addition to direct cytotoxic effects, the compound also reduced inflammatory cytokines IL-6 and TNF-α in macrophage models, highlighting its dual role in combating cancer and inflammation .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Study on Anti-tumor Effects

In a recent study published in Nature, researchers synthesized several benzothiazole derivatives and evaluated their effects on tumor cell lines. The results indicated that specific modifications to the benzothiazole structure enhanced anticancer activity. The lead compound demonstrated significant inhibition of tumor growth in vivo models .

Evaluation of COX Inhibition

Another study focused on the analgesic and anti-inflammatory properties of related benzothiazole compounds. The synthesized compounds were tested for their ability to inhibit COX-2 enzyme activity. The results showed promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications for pain management .

Q & A

Q. How can the synthesis of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide be optimized for improved yield?

Methodological Answer: The synthesis involves two key steps: (i) preparation of the 6-(methylsulfonyl)benzothiazole core via sulfonation of the benzothiazole precursor using methanesulfonyl chloride under controlled anhydrous conditions, and (ii) coupling with 2,2-dimethylbutanamide via nucleophilic acyl substitution. Optimize yield by:

  • Using dimethylformamide (DMF) as a solvent to enhance reactivity .
  • Maintaining temperature at 80–100°C during coupling to minimize side reactions .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with HPLC (>98%) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent integration (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm, benzothiazole ring protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peak (e.g., [M+H]+ calculated for C14H17N2O3S2: 325.07) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds between amide and sulfonyl groups) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cyclooxygenase-2 (COX-2) due to structural similarities to known sulfonyl-containing inhibitors. Use a fluorometric COX-2 Inhibitor Screening Kit with IC50 determination .
  • Antimicrobial Susceptibility Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole or butanamide moieties affect bioactivity?

Methodological Answer:

  • Replace Methylsulfonyl with Methoxy: Reduces COX-2 inhibition by 60% due to decreased electron-withdrawing effects .
  • Vary Butanamide Branching: 2,2-Dimethyl substitution enhances metabolic stability compared to linear chains (e.g., 3-fold longer half-life in hepatic microsome assays) .
  • SAR Table:
ModificationBioactivity ChangeReference
6-Methoxy instead of SO2Me↓ COX-2 inhibition (IC50 >10 μM)
Linear butanamide chain↑ Cytotoxicity (HeLa cells)

Q. How can contradictions in reported activity data for analogs be resolved?

Methodological Answer:

  • Replicate Assays: Control variables like solvent (DMSO purity), cell line passage number, and enzyme batch .
  • Co-crystallization Studies: Resolve binding modes with target proteins (e.g., COX-2) using X-ray diffraction to confirm mechanistic hypotheses .
  • Metabolic Stability Analysis: Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What computational methods predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against human kinase databases; prioritize kinases with sulfonyl-binding pockets (e.g., EGFR, VEGFR2) .
  • Pharmacophore Modeling: Align with known benzothiazole-based inhibitors (e.g., antitubulin agents) to identify shared interaction features .
  • ADMET Prediction: SwissADME to assess blood-brain barrier permeability (low) and CYP450 inhibition risk (CYP3A4 flagged) .

Specialized Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) for 24 hours. Monitor degradation via UPLC-MS:
    • Major Degradant: Hydrolysis of amide bond under basic conditions (m/z 198.1 fragment) .
  • Thermal Stability: Store at 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term storage .

Q. What strategies enhance solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Co-solvent Systems: Use 10% Cremophor EL in saline for intravenous administration (solubility >5 mg/mL) .
  • Prodrug Approach: Synthesize phosphate ester derivatives of the butanamide moiety; hydrolyzes in serum to release active compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.